2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid

Description

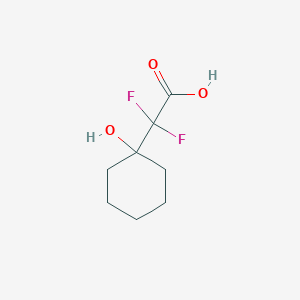

2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS 206346-77-2) is a fluorinated carboxylic acid with the molecular formula C₈H₁₂F₂O₃ and a molecular weight of 194.18 g/mol . Its structure features a cyclohexyl ring substituted with a hydroxyl group at the 1-position and two fluorine atoms at the 2-position of the acetic acid backbone. This compound is manufactured as a high-purity (≥97%) active pharmaceutical ingredient (API) intermediate, certified under ISO quality systems for pharmaceutical and research applications . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 142.9 Ų for [M+H]⁺ and 138.9 Ų for [M-H]⁻, derived from ion mobility spectrometry .

Properties

IUPAC Name |

2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O3/c9-8(10,6(11)12)7(13)4-2-1-3-5-7/h13H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCOBYDZAQJLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is characterized by the presence of two fluorine atoms and a cyclohexyl group, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Notable mechanisms include:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic pathways, making it a candidate for cancer therapies targeting metabolic processes .

- Receptor Modulation : The compound has been studied for its effects on P2X receptors, which are involved in various inflammatory processes .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. It is hypothesized to cross the blood-brain barrier effectively due to its lipophilic nature attributed to the cyclohexyl group .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Glycolysis in Cancer Cells

Research has shown that derivatives similar to this compound can significantly inhibit glycolysis in glioblastoma multiforme (GBM) cells. In vitro assays indicated that these compounds bind effectively to hexokinase, leading to reduced ATP production and increased cytotoxicity under hypoxic conditions .

Case Study: Receptor Interaction Studies

Investigations into the interaction of this compound with P2X receptors revealed that it could modulate inflammatory responses. Specifically, compounds with similar structures demonstrated significant effects on cytokine release in immune cells, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Chemical Synthesis

1. Building Block for Organic Synthesis

2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid serves as a versatile building block in the synthesis of complex organic molecules. Its difluoromethyl group enhances the reactivity of the compound, making it useful in creating fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals.

2. Difluoromethylation Reactions

The compound is utilized in difluoromethylation reactions, which involve incorporating a difluoromethyl group into organic molecules. This process is critical for developing new fluorinated compounds with enhanced biological activity. For instance, it has been used to synthesize 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs through reactions with 2-chloropyridines .

Biological Applications

1. Enzyme Inhibition Studies

Research indicates that this compound may exhibit potential as an enzyme inhibitor. Its structural features allow it to interact selectively with specific enzymes, potentially leading to the development of new therapeutic agents targeting diseases linked to enzyme dysregulation .

2. Pharmacological Research

The compound has been investigated for its role as a pharmaceutical intermediate. It is believed to enhance the pharmacokinetic properties of certain drugs, improving their efficacy and reducing side effects. Ongoing studies are focusing on its potential in drug formulations aimed at treating various conditions .

Industrial Applications

1. Specialty Chemicals and Materials

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other polymer-based products where enhanced performance characteristics are desired .

2. Agrochemical Development

The compound's fluorinated nature provides advantages in agrochemical formulations, contributing to the development of more effective pesticides and herbicides that can target specific pests while minimizing environmental impact .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the application of this compound in synthesizing a series of fluorinated pyridine derivatives. The reaction conditions were optimized to achieve high yields and selectivity for the desired products, showcasing the compound's utility as a precursor in fluorine chemistry.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pyridine Derivative A | Difluoromethylation | 85% | |

| Pyridine Derivative B | Difluoromethylation | 78% |

In pharmacological research, the compound was evaluated for its inhibitory effects on specific enzymes involved in cancer progression. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development targeting cancer therapies.

Comparison with Similar Compounds

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

- CAS : 76-93-7 | Formula : C₁₄H₁₂O₃ | MW : 228.25

- Key Differences : Replaces the cyclohexyl and fluorine atoms with two phenyl groups.

- Properties : Lacks fluorination, reducing electron-withdrawing effects. The phenyl groups enhance aromatic interactions but decrease solubility in polar solvents.

- Applications : Used in organic synthesis and as a precursor for benzilate esters.

2,2-Difluoro-2-(1-methoxycyclohexyl)acetic Acid

- CAS : 719282-08-3 | Formula : C₉H₁₄F₂O₃ | MW : 228.21

- Key Differences : Hydroxyl group replaced with methoxy (-OCH₃).

- Properties : Methoxy increases lipophilicity and reduces hydrogen-bonding capacity compared to the hydroxyl analogue.

Functional Group Variations

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

- CAS: 99189-60-3 | Formula: C₁₀H₁₇NO₃ | MW: 199.25

- Key Differences: Fluorines replaced with an amino-oxoethyl (-NH₂-C(=O)-CH₂) group.

- Used in neurochemical research for studying protein interactions.

2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid

- CAS: Not specified | Formula: C₈H₁₂O₄ | MW: 188.18

- Key Differences : Additional hydroxyl group at the 4-position of the cyclohexane ring.

- Properties: Increased polarity and solubility due to dual hydroxyl groups. Potential for chelation or enhanced binding in biological systems.

Stability and Reactivity Comparisons

α-Phenyl-α-(1-hydroxycyclohexyl)acetic Acid

- Key Observation: Under alkaline conditions, decomposes into phenylacetic acid and cyclohexanone .

- Contrast : The fluorinated analogue (target compound) likely exhibits enhanced stability due to the electron-withdrawing fluorine atoms, which resist cleavage under similar conditions.

2,2-Difluoro-2-(3-formylphenoxy)acetic Acid

Preparation Methods

Fluorinated Ethanol Intermediate Synthesis

A crucial precursor for the target compound is 2,2-difluoroethanol, which can be prepared by reacting 1-chloro-2,2-difluoroethane with alkali metal salts of formic or acetic acid in a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction proceeds under controlled temperature (around 120°C) with gradual addition of the halogenated starting material to ensure complete conversion. Potassium acetate or potassium formate in slight molar excess (1.1 to 1.5 equivalents) is preferred for optimal yield.

Reaction conditions and yield example:

| Parameter | Condition/Value |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 120°C |

| Reaction time | 1.5 to 3 hours |

| Alkali metal salt | Potassium acetate/formate |

| Molar excess of salt | 1.1 to 1.5 equivalents |

| Yield of 2,2-difluoroethyl acetate | ~90.8% (after distillation) |

This intermediate is then purified by distillation to obtain high purity 2,2-difluoroethyl acetate, which is a stepping stone for further transformations.

Transesterification and Alcoholysis

Summary of Preparation Steps

| Step No. | Reaction Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Reaction of 1-chloro-2,2-difluoroethane with alkali metal salt (formate/acetate) in DMSO at 120°C | Potassium acetate/formate, DMSO, 120°C, 1-3 h | 2,2-Difluoroethyl acetate (~90.8%) |

| 2 | Transesterification of difluoroethyl esters with methanol in presence of base | Sodium methoxide or potassium acetate, mild conditions | Formation of difluoroethanol derivatives |

| 3 | Nucleophilic substitution/addition to incorporate hydroxycyclohexyl group | Cyclohexanone or hydroxycyclohexyl precursors | Formation of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid |

| 4 | Catalytic hydrogenation for reduction or functional group modification | Rh/C, Pd/C, or Ru catalysts, H2 pressure 10-40 bar, 40-70°C | High purity fluorinated hydroxycyclohexyl acetic acid |

Research Findings and Notes

- The gradual addition of 1-chloro-2,2-difluoroethane is critical for full conversion and high yield, preventing side reactions and ensuring controlled reaction kinetics.

- Use of potassium acetate or formate in slight molar excess optimizes the reaction efficiency.

- Catalytic hydrogenation steps require noble metal catalysts and high-pressure equipment, which may limit scalability or increase cost.

- Environmental and safety considerations favor processes that avoid corrosive reagents and flammable solvents; thus, solvent choice and reaction conditions are optimized accordingly.

- No direct, detailed synthetic route exclusively for this compound was found in open literature, but the synthesis logically proceeds via the fluorinated ethyl acetate intermediate and subsequent functionalization of the hydroxycyclohexyl moiety.

Q & A

Q. Table 1: Optimization of Fluorination Reactions

| Reagent | Yield (%) | Selectivity (CF:CF) | Reference |

|---|---|---|---|

| DAST | 65–75 | 8:1 | |

| XtalFluor-E | 80–85 | 12:1 | |

| Deoxo-Fluor | 70–78 | 6:1 |

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| -NMR | δ -115 ppm (doublet, J = 240 Hz) | CF adjacent to COOH |

| IR | 1720 cm (C=O stretch) | Carboxylic acid confirmation |

| HRMS | [M-H]: m/z 217.0192 (calc.) | Molecular formula validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.